1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Description
Historical Context and Development in Organoboron Chemistry
Organoboron chemistry emerged as a critical field following Herbert C. Brown’s discovery of hydroboration in 1956, which enabled efficient synthesis of organoboranes. The development of boronic esters, including pinacol-derived variants, revolutionized cross-coupling reactions such as the Suzuki–Miyaura reaction. These advances provided a foundation for synthesizing complex arylboronates like 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine.
The compound’s design reflects modern strategies to enhance stability and reactivity in palladium-catalyzed couplings. Its boronate ester group (dioxaborolane) improves oxidative stability compared to free boronic acids, while the piperidine moiety introduces steric and electronic modulation. Such structural innovations align with pharmaceutical industry demands for intermediates with improved handling properties.
Structural Overview and Significance
The molecule comprises two distinct subunits:
- Piperidine ring : A six-membered nitrogen heterocycle contributing basicity and conformational rigidity.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group : A boronate ester that stabilizes the boron center through chelation with pinacol.
Table 1: Key Structural Features
The planar phenyl bridge between these subunits facilitates π-π interactions in catalytic systems, as observed in palladium-mediated cross-couplings.
Nomenclature Systems and Identifiers
The compound is systematically named using IUPAC conventions:
Identifier Summary:
- CAS Registry : 852227-96-4
- PubChem CID : 4961250
- SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3
- InChIKey : OTOKWHGMHAAFRM-UHFFFAOYSA-N
The pinacol boronate group follows the dioxaborolan-2-yl suffix, while the piperidine substituent is numbered according to phenyl ring position.
Registry Information and Classification
Classification:
- Organic Functional Class : Arylboronate ester
- Use Cases :
The compound is typically supplied as a crystalline solid (purity ≥95%) with storage recommendations at 2–8°C under inert atmosphere. Its classification excludes hazardous material status under DOT/IATA guidelines.
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19/h8-11H,5-7,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOKWHGMHAAFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406883 | |
| Record name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852227-96-4 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852227-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthesis via tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate Intermediate
One common approach starts from tert-butyl-4-hydroxypiperidine-1-carboxylate, which undergoes multi-step transformations to yield the boronate ester-substituted piperidine derivative. The process typically involves:
- Step 1: Preparation of the boronate ester on the phenyl ring, often via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron.
- Step 2: Coupling or substitution to attach the piperidine ring, often protected as a tert-butyl carbamate to prevent side reactions.
- Step 3: Deprotection under acidic conditions (e.g., hydrogen chloride in 1,4-dioxane) to yield the free piperidine derivative.
This method was reported with an overall yield of approximately 49.9% over three steps, with structural confirmation by mass spectrometry and nuclear magnetic resonance spectroscopy.
Direct Deprotection of tert-Butyl Protected Piperazine Derivatives
A related method involves the use of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate as a precursor. The deprotection step is carried out by treatment with 4N hydrogen chloride in 1,4-dioxane at room temperature for 2 hours, yielding the target compound as a white solid with good purity.
Reaction Conditions and Purification
- Solvents: Dichloromethane is commonly used for borylation and coupling reactions due to its inertness and good solvation properties.
- Temperature: Reactions are typically performed at low temperatures (0–20 °C) to control reactivity and selectivity.
- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.
- Catalysts and Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-dimethylpyridine are used to facilitate certain transformations.
- Purification: Silica gel column chromatography with dichloromethane/methanol mixtures (e.g., 10:1) is employed to isolate the pure product.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method 1: Multi-step from tert-butyl-4-hydroxypiperidine | Method 2: Deprotection of tert-butyl piperazine derivative |
|---|---|---|
| Starting Material | tert-butyl-4-hydroxypiperidine-1-carboxylate | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate |
| Key Reagents | Bis(pinacolato)diboron, Pd catalyst, TMSOTf, 2,6-dimethylpyridine | 4N HCl in 1,4-dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | 0–20 °C | Room temperature (20 °C) |
| Reaction Time | Several hours per step, total ~3 steps | 2 hours |
| Atmosphere | Nitrogen inert atmosphere | Ambient |
| Yield | ~49.9% overall | ~72% (for deprotection step) |
| Purification | Silica gel chromatography (DCM/MeOH 10:1) | Silica gel chromatography (DCM/MeOH 10:1) |
| Characterization | MS, 1H NMR | LCMS, 1H NMR |
Research Findings and Notes
- The use of tert-butyl protecting groups on the piperidine nitrogen is crucial for controlling reactivity and improving yields during the borylation and coupling steps.
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as an effective reagent to promote the transformation of protected intermediates to the boronate ester-substituted piperidine.
- The deprotection step using hydrogen chloride in dioxane is mild and efficient, providing the free amine without significant side reactions.
- The boronate ester functionality is stable under the reaction conditions and allows for further functionalization via Suzuki-Miyaura cross-coupling.
- Analytical techniques such as LCMS and NMR spectroscopy confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The phenyl ring can be reduced under specific conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents under basic conditions.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Hydrogenated phenyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimalarial Activity
Recent studies have highlighted the potential of compounds related to 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine in developing antimalarial agents. For example, the compound TCMDC-135051 was synthesized as part of a series aimed at inhibiting the Plasmodium falciparum CLK3 protein kinase. This kinase is crucial for the survival of the malaria parasite during its blood stage. The structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance biological activity against malaria parasites .
2. GSK-3β Inhibition
Another area of interest is the inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β). Derivatives of imidazopyridine compounds have shown promising results in inhibiting GSK-3β with nanomolar potency. The incorporation of boron-containing groups similar to those found in this compound may enhance the bioavailability and efficacy of these inhibitors .
Organic Synthesis
1. Reagent in Cross-Coupling Reactions
The boron moiety present in this compound makes it a valuable reagent in cross-coupling reactions commonly used in organic synthesis. Boronic acids and their derivatives are utilized to form carbon-carbon bonds through Suzuki coupling reactions. This application is particularly relevant for synthesizing complex organic molecules found in pharmaceuticals and agrochemicals .
2. Synthesis of Functionalized Compounds
The compound can also serve as a building block for synthesizing functionalized piperidine derivatives. The presence of the dioxaborolane group allows for further functionalization through nucleophilic substitution reactions or other transformations that can introduce diverse functional groups into the piperidine scaffold. This versatility can lead to the development of new compounds with tailored properties for specific applications .
Material Science
1. Development of Polymer Materials
The unique structural features of this compound can be exploited in material science for creating novel polymeric materials. The incorporation of boron-containing units into polymers can enhance their thermal stability and mechanical properties. Research into polymer composites has shown that these materials can exhibit improved performance characteristics suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The piperidine ring adds to the compound’s versatility by providing a site for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional Isomers and Heterocyclic Variants
The following compounds share the core boronate ester-piperidine framework but differ in substituent positions, heterocycles, or additional functional groups.
Key Observations :
Functionalized Derivatives: Sulfonyl and Acetyl Modifications
Key Observations :
- Sulfonyl Derivatives : These derivatives (e.g., CAS 1428329-80-9) are utilized in medicinal chemistry for their enhanced binding to sulfhydryl groups in proteins .
- Acetylated Analogues : Increased polarity improves aqueous solubility, making them suitable for biological assays .
Suzuki-Miyaura Cross-Coupling Performance
Key Observations :
Biological Activity
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is a compound that has garnered interest due to its potential biological activities, particularly in the context of kinase inhibition and its implications for therapeutic applications. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a phenyl group that is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is and it has a molecular weight of approximately 258.15 g/mol.
Kinase Inhibition
Recent studies have highlighted the compound's inhibitory effects on various kinases:
- GSK-3β Inhibition : The compound has shown promising activity against glycogen synthase kinase 3 beta (GSK-3β), a critical regulator in several signaling pathways. Inhibitory activity was quantified with an IC50 value indicating significant potency in selective inhibition .
- ROCK-1 and IKK-β : In addition to GSK-3β, the compound also exhibits inhibitory effects on Rho-associated protein kinase 1 (ROCK-1) and IκB kinase β (IKK-β), which are implicated in inflammatory responses and cancer progression .
Cytotoxicity and Cell Viability
The cytotoxic effects of the compound were evaluated in various cell lines:
- HT-22 and BV-2 Cells : A fluorometric assay using PrestoBlue™ indicated that at concentrations up to 10 µM, the compound did not significantly reduce cell viability in HT-22 (mouse hippocampal neuronal cells) or BV-2 (mouse microglial cells). This suggests a favorable safety profile at lower concentrations .
Anti-inflammatory Activity
The compound demonstrated anti-inflammatory properties by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. Notably, it outperformed reference compounds in these assays .
Metabolic Stability
In metabolic stability assessments using mouse liver microsomes, the compound exhibited high stability with negligible degradation over time compared to known controls like verapamil. This suggests potential for sustained therapeutic effects without rapid metabolism .
Table 1: Inhibitory Activity Against Key Kinases
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | GSK-3β | 8 |
| This compound | ROCK-1 | TBD |
| This compound | IKK-β | TBD |
Table 2: Cytotoxicity Assay Results
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0.1 | >90 | >90 |
| 1 | >90 | >90 |
| 10 | >90 | >90 |
Case Studies
Case Study 1: GSK-3β Inhibitors
In a comparative study involving various GSK-3β inhibitors including the compound of interest, it was found that modifications to the piperidine structure could enhance selectivity and potency. The study emphasized the importance of structural diversity in developing effective inhibitors for therapeutic use .
Case Study 2: Anti-inflammatory Effects
A series of experiments demonstrated that compounds similar to this compound significantly reduced inflammatory markers in microglial cells under hyperphosphorylation conditions induced by okadaic acid .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine, and how is purity ensured? A: The compound is typically synthesized via Suzuki-Miyaura coupling, where a piperidine-substituted aryl halide reacts with a pinacol boronic ester. Key steps include:
- Coupling reaction : Use Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or DMF) under inert atmosphere .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (melting point: 63–64°C) .
- Purity validation : HPLC (C18 column, mobile phase: methanol/buffer) with >97% purity confirmed by retention time alignment .
Advanced Challenges in Synthesis
Q: How can researchers address moisture sensitivity and low yields during synthesis? A: The boronic ester group is prone to hydrolysis. Mitigation strategies include:
- Inert conditions : Use Schlenk lines or gloveboxes for reagent handling .
- Optimized stoichiometry : A 1.2:1 molar ratio of boronic ester to aryl halide improves coupling efficiency .
- Stabilizing agents : Add molecular sieves (4Å) to scavenge moisture .
Yield discrepancies (e.g., 70–85%) may arise from residual Pd; reduce via filtration through Celite or chelating resins .
Basic Analytical Characterization
Q: Which spectroscopic methods are critical for structural confirmation? A:
Advanced Data Interpretation
Q: How can researchers resolve contradictions in reported melting points or spectral data? A: Discrepancies may stem from polymorphic forms or impurities:
- DSC/TGA : Analyze thermal behavior to identify polymorphs .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperidine vs. aryl protons) .
- X-ray crystallography : Resolve ambiguous stereochemistry .
Applications in Cross-Coupling Reactions
Q: What role does this compound play in Suzuki-Miyaura couplings for drug intermediates? A: It serves as a boronic ester partner to synthesize biaryl structures:
- Example : Coupling with 4-bromo-1H-pyrazole forms intermediates for kinase inhibitors .
- Optimization : Use K₂CO₃ as base in THF/H₂O (3:1) at 80°C for 12 hours .
Safety and Handling Protocols
Q: What safety measures are critical for handling this compound? A:
- PPE : Gloves, lab coat, and safety goggles .
- Storage : In desiccators under argon (-20°C) to prevent hydrolysis .
- Spill management : Neutralize with sand, then clean with ethanol/water .
Stability Under Experimental Conditions
Q: How does pH or solvent choice impact stability during reactions? A:
- Acidic/basic conditions : Avoid pH <5 or >9 to prevent boronic ester cleavage .
- Solvent compatibility : Stable in THF, DMF, or DCM; avoid protic solvents (e.g., MeOH) .
- Long-term stability : Shelf life >6 months when stored anhydrously .
Advanced Pharmaceutical Applications
Q: Beyond Suzuki couplings, what novel applications exist in drug discovery? A:
-
Protease inhibition : The piperidine-boronic ester motif binds serine proteases (e.g., thrombin) .
-
Table : Key Pharmaceutical Targets
Target Application Reference Apixaban derivatives Anticoagulants Kinase inhibitors Cancer therapy
Contradictory Yield Reports
Q: Why do yields vary between 70% and 90% in literature? A: Factors include:
- Catalyst loading : 2–5 mol% Pd affects turnover .
- Substrate purity : Aryl halides with >98% purity reduce side reactions .
- Workup methods : Inadequate removal of Pd residues falsely lowers yield .
Computational Modeling for Reactivity Prediction
Q: How can DFT calculations guide reaction optimization? A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
